formic acid CH3CN
Description
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Structure
2D Structure
Properties
CAS No. |
872998-54-4 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
acetonitrile;formic acid |
InChI |
InChI=1S/C2H3N.CH2O2/c1-2-3;2-1-3/h1H3;1H,(H,2,3) |
InChI Key |
XBJFCYDKBDVADW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C(=O)O |
Origin of Product |
United States |
Intermolecular Interactions and Molecular Level Dynamics
Investigation of Hydrogen Bonding Phenomena
When formic acid (HCOOH) is dissolved in acetonitrile (B52724) (CH₃CN), the primary interaction governing the system's behavior is the formation of hydrogen bonds. The hydroxyl proton of formic acid acts as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of acetonitrile serves as the acceptor. This interaction leads to the formation of 1-to-1 hydrogen-bonded complexes. caltech.edu
Spectroscopic methods are powerful tools for identifying and characterizing the hydrogen bonds between formic acid and acetonitrile.
Infrared (IR) Spectroscopy: The formation of a hydrogen bond (O-H···N) significantly perturbs the vibrational modes of the involved molecules. A key indicator is the stretching frequency of the hydroxyl (O-H) group in formic acid. In a non-interacting state, this group has a characteristic frequency. Upon hydrogen bonding with acetonitrile, this O-H stretching band shifts to a lower frequency (a redshift), broadens, and increases in intensity. acs.orgrsc.org For instance, in a 50:50 (v/v) mixture of formic acid and acetonitrile, a broad, bonded O-H stretch is observed around 3000 cm⁻¹, a significant shift from the sharper, higher frequency of the free monomer. acs.org Studies using two-dimensional infrared (2D-IR) spectroscopy on deuterated formic acid in deuterated acetonitrile have further elucidated the conformational dynamics and vibrational couplings, confirming the strong interaction between the carboxyl group and the solvent. amolf.nl The carbonyl (C=O) stretch of formic acid, typically around 1735 cm⁻¹, is also affected by the solvent environment. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, provides clear evidence of hydrogen bonding. The chemical shift of the acidic proton of formic acid is highly sensitive to its electronic environment. When a hydrogen bond forms with acetonitrile, the proton is deshielded, causing its resonance to shift downfield (to a higher ppm value). The magnitude of this shift can be correlated with the strength of the hydrogen bond. caltech.edursc.org Studies on similar carboxylic acid-acetonitrile systems have confirmed that changes in the chemical shifts of both the carboxyl proton and the carbon atoms (via ¹³C NMR) can be used to infer the nature and extent of intermolecular hydrogen bonding. researchgate.net
The stability of the hydrogen bond between formic acid and acetonitrile can be quantified by its thermodynamic parameters. Research has aimed to determine the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes associated with the formation of the HCOOH···NCCH₃ complex.
Experimental determination of the acidity constant of formic acid in acetonitrile allows for the establishment of the standard Gibbs energy changes for the transfer of formic acid and its conjugate base, the formate (B1220265) anion, from water to acetonitrile. osti.gov While direct thermodynamic values for the 1:1 complex formation are context-dependent, studies on similar systems, such as the hydrogen bonding of acids to chloride ions in the gas phase, show that the binding free energies increase with the acidity of the hydrogen bond donor. cdnsciencepub.com Formic acid, being a relatively strong organic acid, forms a correspondingly stable hydrogen bond. The enthalpy of formation (ΔH°) is negative, indicating an exothermic process, while the entropy change (ΔS°) is also negative, reflecting the loss of freedom as two molecules form a single complex.
Computational chemistry, particularly using Density Functional Theory (DFT), provides detailed molecular-level insights into the formic acid-acetonitrile hydrogen bonding network. rsc.org These models are often combined with a Polarizable Continuum Model (PCM) to simulate the bulk solvent effect of acetonitrile. mdpi.comlmaleidykla.lt
DFT calculations can optimize the geometry of the formic acid-acetonitrile complex, predicting key structural parameters such as the O-H···N bond length and the bond angle. These studies confirm that a linear or near-linear arrangement of the O-H···N atoms is the most stable configuration. Furthermore, computational models allow for the calculation of the interaction energy, which can be decomposed into electrostatic, induction, and dispersion components to understand the nature of the bonding forces. These calculations support experimental findings that a stable 1:1 complex is the predominant species in dilute solutions. caltech.edu More advanced simulations, like Car–Parrinello molecular dynamics (CPMD), can be used to study the dynamic nature of the hydrogen bridge and the potential for proton movement. mdpi.com
Proton Transfer Mechanisms in Acetonitrile-Formic Acid Media
The hydrogen bond between formic acid and acetonitrile is the precursor to a potential proton transfer reaction. The extent to which the proton is actually transferred from the acid's oxygen to the solvent's nitrogen is a critical aspect of the system's chemistry.
The transfer of a proton from formic acid to acetonitrile is generally not a complete transfer to form a stable ion pair (formate and protonated acetonitrile) in the ground state. Instead, the interaction is better described as a continuum, ranging from a simple hydrogen bond to an "incipient" or partial proton transfer. lmaleidykla.ltlmaleidykla.lt
Kinetic studies in the gas phase have shown that protonation of formic acid is extremely rapid. yorku.ca However, in the acetonitrile solvent, the equilibrium lies far to the left (favoring the neutral, hydrogen-bonded complex). The mechanism involves the formation of the initial H-bonded complex, followed by the fluctuation of the proton along the hydrogen bond coordinate. The potential energy surface for this transfer typically shows a single well corresponding to the neutral complex, or in some cases a double-well potential where the ion-pair state is at a significantly higher energy. lmaleidykla.lt Ultrafast spectroscopy experiments on related systems have been used to monitor the kinetics of proton transfer, revealing that the solvent environment plays a crucial role in stabilizing any charge-separated species that may form transiently. nih.gov
The acidity of a compound is highly dependent on the solvent in which it is measured. Acetonitrile is an aprotic solvent with a relatively low dielectric constant and poor anion-solvating ability compared to water. msu.edu This has a profound effect on the acidity of formic acid.
The pKa of formic acid in water is approximately 3.75. nih.gov In stark contrast, the pKa of formic acid in acetonitrile has been experimentally determined to be 20.7 ± 0.2 and is estimated computationally to be around 20.9. osti.govpnas.org This dramatic increase in pKa (a decrease in acidity by over 17 orders of magnitude) highlights the critical role of the solvent. Water is highly effective at solvating both the hydronium ion (H₃O⁺) and the formate anion (HCOO⁻) through hydrogen bonding, which stabilizes the products of dissociation and drives the equilibrium forward. Acetonitrile, being unable to donate hydrogen bonds, cannot effectively solvate the small formate anion, thus destabilizing the products and making the dissociation of formic acid much less favorable. msu.edu
The proton affinity (PA) is an intrinsic, gas-phase measure of basicity. The PA of the formate anion is very high, making the deprotonation of formic acid in the gas phase an endothermic process. The solvent environment modulates this intrinsic acidity. While acetonitrile is a base, its proton affinity is not high enough to facilitate complete deprotonation of formic acid under normal conditions.
Proton Transfer Mechanisms in Acetonitrile-Formic Acid Media
Theoretical and Quantum Chemical Approaches to Proton Dynamics
The movement of the proton within the formic acid-acetonitrile hydrogen bond is a key area of research, often explored through sophisticated computational methods. Quantum chemical approaches are essential for accurately describing this process, as nuclear quantum effects like tunneling can play a significant role, even at room temperature. nih.govchemrxiv.org
Theoretical studies on similar hydrogen-bonded systems, such as the formic acid dimer, have demonstrated the power of methods like constrained nuclear-electronic orbital molecular dynamics (CNEO-MD) and path integral molecular dynamics. nih.govfrontiersin.org These approaches explicitly include nuclear quantum effects, providing a more accurate picture of the proton's behavior. For instance, CNEO-MD simulations have shown that including these effects can significantly lower the energy barriers for proton transfer compared to classical molecular dynamics simulations. nih.gov Such studies highlight that the proton may not simply "jump" from the acid to the base but can be delocalized, existing in a shared state between the two molecules. chemrxiv.org This quantum perspective is crucial for understanding the true nature of the hydrogen bond and the dynamics of proton transfer in the formic acid-acetonitrile system.
Molecular Structure and Conformational Analysis of Adducts
The geometry of the adduct formed between formic acid and acetonitrile is fundamental to understanding its properties and reactivity. This structure is determined by the interplay of attractive and repulsive forces between the two molecules.
Experimental Determination of Adduct Geometries
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful computational tools for investigating the structure and dynamics of molecular adducts. nih.gov DFT calculations are used to determine the equilibrium geometry and binding energy of the formic acid-acetonitrile adduct. These calculations can predict bond lengths and angles with high accuracy and explore the potential energy surface of the interaction. nih.govucl.ac.uk
MD simulations, often employing force fields derived from quantum mechanical calculations, allow for the study of the system's behavior over time at finite temperatures. ucl.ac.ukistanbul.edu.tr These simulations can reveal the flexibility of the hydrogen bond, the dynamics of the adduct's formation and dissociation, and the influence of the surrounding environment on its structure. For instance, MD simulations can be used to model the adduct in a solvent, providing a more realistic picture of its behavior in solution. Research on related systems, such as DNA adducts, has shown that DFT and MD simulations can provide detailed atomic-level insights into the structure and energetics of these complexes. nih.gov
Effect of Long-Range Intermolecular Forces on System Properties
Studies on polar and associating fluids, including acetonitrile and formic acid, have investigated the relative contributions of short-range and long-range forces. nih.gov Research indicates that the properties of such systems are predominantly determined by short-range interactions. nih.gov However, long-range Coulombic interactions still constitute a small but non-negligible portion of the total properties. nih.gov Understanding these long-range effects is crucial for accurately modeling the behavior of these substances in bulk, including their phase behavior and thermodynamic properties. nih.gov The interplay between the strong, directional hydrogen bond and the weaker, long-range forces dictates the macroscopic properties of mixtures of formic acid and acetonitrile.
Significance of Formic Acid Acetonitrile Mixtures Across Disciplines
The formic acid-acetonitrile binary system, often further diluted with water, is a cornerstone of modern analytical chemistry, particularly in the fields of liquid chromatography (LC) and mass spectrometry (MS). lichrom.comthermofisher.krfishersci.pt Acetonitrile (B52724) serves as the primary organic solvent, while formic acid, typically added in small concentrations (around 0.1%), acts as a mobile phase modifier. lichrom.comthermofisher.krchromatographyonline.com
The significance of this mixture stems from several key benefits:
Improved Peak Shape and Resolution: Formic acid helps to control the pH of the mobile phase. chromatographyonline.comresearchgate.net This suppresses the ionization of certain analytes and reduces unwanted interactions with the stationary phase in the chromatography column, leading to sharper, more symmetrical peaks and better separation of compounds. lichrom.comthermofisher.kr
Enhanced Ionization for Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), formic acid provides a source of protons, facilitating the ionization of analyte molecules. thermofisher.krwaters.com This leads to increased sensitivity and more reliable detection. lichrom.com
High Purity and Low UV Absorbance: Solvents prepared for these applications are highly purified to ensure minimal background noise and interference, which is crucial for sensitive analyses. lichrom.comfishersci.pt
Volatility: Both acetonitrile and formic acid are volatile, which is a critical requirement for solvents used in LC-MS, as they must be easily removed in the gas phase before the analyte enters the mass spectrometer. waters.comshimadzu.com
This combination is so widely used that pre-mixed solutions of acetonitrile with 0.1% formic acid are commercially available for high-performance applications. thermofisher.krfishersci.ptsigmaaldrich.com
Advanced Solvent System Applications in Analytical Science
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
In LC-MS, the composition of the mobile phase is a critical factor that dictates the success of an analysis. The addition of small concentrations of formic acid to an acetonitrile (B52724)/water mobile phase can dramatically improve the quality of the results obtained.
Optimization of Mobile Phase Composition for LC-MS Analysis
The optimization of the mobile phase in LC-MS involves a careful balance of the organic solvent, typically acetonitrile, and an acidic modifier like formic acid to achieve the best possible analytical outcome. The concentration of formic acid is a key parameter; it is generally added to the aqueous and/or organic components of the mobile phase at concentrations ranging from 0.05% to 1% by volume.
The primary role of formic acid in this context is to act as a proton donor, acidifying the mobile phase to a pH range of approximately 2.5 to 3.5. This low pH environment is crucial for several reasons. It suppresses the ionization of silanol (B1196071) groups on the surface of silica-based stationary phases, which minimizes undesirable secondary interactions with analytes and leads to more symmetrical peak shapes. Furthermore, for basic compounds, a low pH ensures they are in their protonated, cationic form, which is often beneficial for both reverse-phase retention and detection by mass spectrometry in positive ion mode.
The concentration of formic acid must be carefully optimized. While a certain concentration is beneficial, excessively high levels can sometimes lead to ion suppression for specific analytes or may not be compatible with certain mass spectrometer interfaces. The optimal concentration is often determined empirically and depends on the specific analytes being targeted and the column chemistry being employed. For instance, in the analysis of peptides, a formic acid concentration of 0.1% is widely considered a standard starting point for achieving good chromatographic resolution and efficient ESI-MS ionization.
Below is a table summarizing typical formic acid concentrations and their effects in acetonitrile-based mobile phases for LC-MS.
| Formic Acid Concentration (% v/v) | Typical pH | Primary Effects on Analysis |
| 0.05% - 0.1% | 2.8 - 3.2 | Standard for general-purpose LC-MS; provides good protonation for positive ESI, improves peak shape for basic compounds. |
| 0.2% - 0.5% | 2.5 - 2.8 | Used for analytes requiring a more acidic environment for retention or ionization; can enhance selectivity in some cases. |
| > 0.5% | < 2.5 | Less common; may be used for specific applications but risks potential ion suppression and is more corrosive to instrument components. |
Ionization Enhancement Mechanisms in Electrospray Ionization (ESI-MS)
Formic acid plays a pivotal role in the enhancement of ionization in ESI-MS, particularly in the widely used positive ion mode. The electrospray process involves the formation of charged droplets from the mobile phase eluting from the LC column, followed by solvent evaporation, which increases the charge concentration on the droplet surface until ions are ejected into the gas phase for mass analysis.
Furthermore, formic acid facilitates the production of smaller, more highly charged droplets during the nebulization step. As a volatile electrolyte, it increases the conductivity of the mobile phase, which helps in the formation of a stable Taylor cone under the influence of the high electric field of the ESI source. The volatility of formic acid also aids in the rapid desolvation of these droplets, a critical step for the release of gas-phase ions. This leads to a more efficient transfer of analyte ions from the condensed phase to the gas phase, ultimately resulting in a stronger signal in the mass spectrometer.
Impact on Chromatographic Performance: Retention, Selectivity, and Peak Shape
The addition of formic acid to acetonitrile/water mobile phases has a profound impact on chromatographic performance in reversed-phase liquid chromatography (RPLC).
Retention: For basic analytes, the acidic environment created by formic acid leads to their protonation. This increase in polarity typically results in decreased retention on non-polar C18 or C8 stationary phases. This effect can be modulated by adjusting the formic acid concentration to fine-tune the retention times of target compounds.
Selectivity: By controlling the ionization state of analytes, formic acid can alter the selectivity of the chromatographic separation. For a mixture of compounds with different pKa values, subtle changes in the mobile phase pH can significantly change their relative retention times, allowing for the resolution of otherwise co-eluting peaks.
Peak Shape: One of the most significant benefits of using formic acid is the improvement in peak shape, especially for basic compounds. The acidic mobile phase suppresses the interaction between protonated basic analytes and residual, negatively charged silanol groups on the silica-based stationary phase. These secondary interactions are a common cause of peak tailing. By minimizing them, formic acid helps to produce sharper, more symmetrical peaks, which leads to better resolution and more accurate quantification.
Influence on Signal Response and Detection Limits in LC-MS
The influence of formic acid on the signal response and detection limits in LC-MS is a direct consequence of its effects on ionization efficiency and chromatographic peak shape. By enhancing the formation of [M+H]+ ions in the ESI source, formic acid increases the absolute number of ions that reach the mass detector for a given amount of analyte. This directly translates to a more intense signal, or greater peak area, for the analyte.
Simultaneously, the improvement in peak shape contributes to a higher signal-to-noise ratio. Sharper, narrower peaks have a greater height relative to the baseline noise. Since the limit of detection (LOD) and limit of quantification (LOQ) are fundamentally determined by the signal-to-noise ratio, the use of formic acid typically leads to lower (i.e., better) detection limits. In essence, the combination of enhanced ionization and improved peak symmetry allows for the reliable detection and quantification of analytes at lower concentrations than would be possible in an un-modified mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
While formic acid is a staple in RPLC, it also finds important applications in HILIC, a technique used for the separation of highly polar compounds that are poorly retained in reversed-phase systems.
Role of Formic Acid in HILIC Mobile Phases for Polar Analytes
In HILIC, the mobile phase consists of a high percentage of an organic solvent, typically acetonitrile (>80%), and a small amount of an aqueous component. A partitioning mechanism occurs where polar analytes are retained on a polar stationary phase (e.g., bare silica (B1680970), or silica bonded with polar functional groups).
Formic acid is often added to the HILIC mobile phase to control the ionization state of the analytes and the charge state of the stationary phase surface. For the analysis of polar basic compounds, the addition of formic acid can improve peak shape by minimizing ionic interactions with the stationary phase. It also ensures that the analytes are in a consistent, protonated state, which can lead to more reproducible retention times.
Furthermore, the presence of an acid modifier like formic acid can influence the hydration layer on the stationary phase, which is fundamental to the HILIC retention mechanism. By altering the characteristics of this water-rich layer, formic acid can modulate the retention and selectivity for different polar analytes, providing an additional parameter for method optimization.
Mechanistic Understanding of Retention in HILIC Systems
Hydrophilic Interaction Liquid Chromatography (HILIC) is a critical technique for separating polar compounds, utilizing a polar stationary phase with a highly organic mobile phase, typically containing over 70% acetonitrile. chromatographyonline.comchromatographyonline.com The primary retention mechanism in HILIC involves the partitioning of polar analytes between a water-enriched layer at the stationary phase surface and the less polar bulk mobile phase. windows.netnih.gov However, other interactions, including ion exchange, hydrogen bonding, and dipole-dipole forces, also play a significant role. windows.net
The addition of formic acid to the acetonitrile-water mobile phase serves multiple functions. It adjusts the mobile phase pH and can act as a weak electrolyte, which is known to improve the peak shapes of certain analytes. researchgate.net The high concentration of acetonitrile in HILIC mobile phases alters the pKa of both the analytes and the acidic modifier. windows.net Specifically, the pKa of weak acids like formic acid increases, leading to a higher mobile phase pH, while the pKa of weak bases decreases. windows.net
This pKa shift has direct consequences for analyte retention. For basic compounds with an aqueous pKa greater than approximately 4, protonation can occur under HILIC conditions with formic acid. windows.net These protonated bases can then engage in cation exchange interactions with residual silanols on the stationary phase surface, which can sometimes lead to poor chromatographic performance if not properly managed. windows.net Conversely, for weak bases with an aqueous pKa below 4, formic acid is often too weak to cause protonation, allowing for acceptable chromatographic performance. windows.net The use of formic acid as an additive is thus a nuanced choice, dependent on the specific chemical properties of the analytes, and is often balanced with buffered salts like ammonium (B1175870) formate (B1220265) to achieve optimal separation. windows.netymcamerica.com
Sample Preparation and Extraction Methodologies
The formic acid-acetonitrile system is extensively used in sample preparation, particularly for the extraction of metabolites and other analytes from complex biological matrices.
Enhanced Extraction Efficiency for Specific Metabolites and Analytes
Acidified acetonitrile has demonstrated superior performance in extracting a wide range of metabolites. For instance, in the analysis of the E. coli metabolome, a solvent system of 80:20 acetonitrile/water containing 0.1 M formic acid resulted in higher yields of nucleotide triphosphates compared to other solvent systems. researchgate.net The acidic conditions can alter the ionization state of analytes, which may improve their partitioning into the organic extraction solvent. mdpi.com This is particularly effective for acidic and neutral mycotoxins, where the addition of formic acid to the acetonitrile-water extraction mixture enhances recovery. mdpi.com
The use of acidified organic solvents like acetonitrile with 0.1–1% formic acid is also a common strategy in proteomics to improve protein precipitation by disrupting the binding between proteins and the analytes of interest. restek.com The choice of solvent and the concentration of formic acid can be optimized for specific classes of compounds. For example, in the analysis of quinolones in soybean sprouts, acetonitrile with 1% formic acid was found to be the optimal extraction solvent, effectively eliminating matrix effects and achieving high recoveries for 16 different quinolones. mdpi.com
Prevention of Analyte Decomposition in Acidic Acetonitrile Extracts
A key advantage of using acidic acetonitrile for extraction is its ability to prevent the degradation of sensitive analytes. Research on E. coli metabolome extraction revealed that the improved yields of nucleotide triphosphates were partly due to reduced decomposition in the acidic acetonitrile mixture. researchgate.net This is a significant issue with other solvents like methanol (B129727)/water, where analyte degradation can be more pronounced. researchgate.net
The stabilizing effect of formic acid is attributed to the creation of an acidic environment that can inhibit degradative reactions. This is crucial for pH-sensitive compounds. For example, in the analysis of pesticides like captan (B1668291) and folpet, which are prone to degradation at neutral or high pH, re-acidification of extracts with formic acid is recommended to ensure analyte stability, especially after cleanup steps that might raise the pH. eurl-pesticides.eu The addition of formic acid to acetonitrile has also been shown to prevent the degradation of base-sensitive analytes in water samples. usgs.gov Furthermore, studies on mycotoxin stability have shown that acidifying acetonitrile-water solutions can prevent the adsorption of analytes onto the glass surfaces of vials, thereby preserving their concentration. nih.gov
Solid-Phase Extraction (SPE) Elution Optimization
In Solid-Phase Extraction (SPE), a common sample cleanup and concentration technique, the formic acid-acetonitrile system is frequently employed as an elution solvent. The goal is to use a solvent that is strong enough to quantitatively remove the analytes from the SPE sorbent while leaving interferences behind. sigmaaldrich.com The composition of the elution solvent, including the concentration of formic acid and the proportion of acetonitrile, is a critical parameter to optimize.
For many applications, a mixture of acetonitrile and water with a small percentage of formic acid provides effective elution. For example, in a method for determining veterinary drugs, coccidiostats, and insecticides, a concentration of 0.1% formic acid in acetonitrile was found to elute the largest amount of most analytes from the SPE column. researchgate.net In another study optimizing the extraction of pesticides, an elution solvent of acetonitrile containing 5% formic acid was used. researchgate.net
The choice of acid can also be crucial. In the SPE of the peptide pramlintide, weaker acids like formic acid resulted in very low recoveries (<10%), necessitating the use of a stronger acid like trifluoroacetic acid for effective elution. lcms.cz This highlights that while formic acid is a versatile and widely used component in SPE elution solvents, its effectiveness must be empirically determined for the specific analytes and sorbent chemistry involved. chromatographyonline.comnih.gov
Stability and Degradation Kinetics of Formic Acid-Acetonitrile Mobile Phases
The stability of the mobile phase is critical for reproducible and reliable chromatographic results. Mobile phases containing formic acid and acetonitrile are generally robust, but their stability can be influenced by several factors.
Studies have investigated the stability of formic acid in different organic solvents. While dilute formic acid solutions in methanol can degrade over time through esterification, its stability in acetonitrile is generally higher. chromatographyonline.com Acetonitrile, being a polar aprotic solvent, is less reactive towards formic acid compared to protic solvents like methanol. acs.org However, some sources suggest that acetonitrile itself can undergo photochemical reactions and that acids like formic acid might contribute to its degradation over long periods, though this is not a commonly reported issue in routine analyses. chromforum.org
The presence of formic acid in the mobile phase can also affect analyte stability within the analytical system. For some compounds, the acidic environment provided by the formic acid-acetonitrile mobile phase is protective. eurl-pesticides.euusgs.gov However, for acid-labile compounds, on-column degradation can occur. This is where the compound degrades upon exposure to the acidic mobile phase while on the chromatographic column. chromforum.org The rate of such degradation is influenced by the time the analyte spends on the column and the temperature. chromforum.org
In practice, for many LC-MS applications, mobile phases composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile are considered stable and provide excellent chromatographic performance for a wide array of compounds. nih.gov The low pH of these mobile phases also helps to inhibit microbial growth in the aqueous component, extending the usable life of the prepared solvent. chromforum.org
Applications in Reaction Media and Catalysis
Electrocatalytic Processes
The presence of acetonitrile (B52724) has been shown to significantly influence the electrocatalytic oxidation of formic acid, a reaction of interest for fuel cell technologies.
The electrocatalytic formic acid oxidation reaction (FAOR) on platinum (Pt) electrodes is a well-studied process that proceeds through a dual pathway mechanism. nih.gov In the direct pathway, formic acid is dehydrogenated to produce carbon dioxide (CO2). nih.gov The indirect pathway involves the dehydration of formic acid to form adsorbed carbon monoxide (COads), a reaction intermediate that poisons the catalyst surface and requires a higher potential for its subsequent oxidation to CO2. nih.gov The formation of this poisoning intermediate is a major obstacle to the efficiency of direct formic acid fuel cells.
The introduction of acetonitrile into the reaction system has been observed to enhance the electrocatalytic activity towards formic acid oxidation. researchgate.net This enhancement is characterized by a shift of the onset potential to less positive values and an increase in current. researchgate.net Studies on well-defined platinum surfaces, including Pt(111) and Pt(100), have demonstrated this beneficial effect. researchgate.net
The enhancement of FAOR in the presence of acetonitrile is attributed to two primary effects. researchgate.net The first is a "third-body" effect, where adsorbed acetonitrile molecules physically block the platinum sites required for the formation of the CO poisoning intermediate. researchgate.netacs.org This inhibition of CO formation forces the reaction to proceed preferentially through the direct oxidation pathway, which is more efficient. researchgate.net
The second mechanism is a promoting effect on the direct oxidation of formic acid. researchgate.net Acetonitrile, acting as an adatom, can alter the adsorption mode of formic acid on the catalyst surface, facilitating the C-H bond cleavage necessary for the direct conversion to CO2. researchgate.net This promoting effect is sensitive to the surface structure of the platinum catalyst, with the ratio of available platinum sites to those occupied by acetonitrile being a critical factor for optimal electrocatalytic activity. researchgate.net
The interaction of acetonitrile with platinum surfaces has been investigated to understand its role in catalysis. Single-crystal adsorption calorimetry (SCAC) has been used to measure the energetics of acetonitrile adsorption on Pt(111). nsf.gov The heat of adsorption is initially high and decreases with increasing surface coverage. nsf.gov
The adhesion energy of liquid acetonitrile to Pt(111) has been estimated to be 0.198 J/m², which is slightly higher than that of formic acid. nsf.gov This information is crucial for understanding the solvent effects on the adsorption energies of reaction intermediates in liquid-phase catalysis. nsf.gov The adsorption of acetonitrile is irreversible and leads to an increase in the activity of Pt electrodes for formic acid oxidation. researchgate.net However, there is also a competition for active sites between the formed CO and the adsorbed acetonitrile species. researchgate.net
| Adsorption Parameter | Value | Surface | Reference |
| Initial Heat of Adsorption (180 K) | 82.9 kJ/mol | Pt(111) | nsf.gov |
| Integral Heat of Adsorption (180 K, 0.25 ML) | 74.3 kJ/mol | Pt(111) | nsf.gov |
| Initial Heat of Adsorption (100 K) | 84.5 kJ/mol | Pt(111) | nsf.gov |
| Adhesion Energy of Liquid Acetonitrile | 0.198 J/m² | Pt(111) | nsf.gov |
Organic Synthesis Reaction Media
The mixture of formic acid and acetonitrile serves as a versatile solvent system and reagent source in various organic transformations, influencing catalyst performance and reaction selectivity.
Acetonitrile is a polar aprotic solvent widely used in organic synthesis due to its ability to dissolve a broad range of compounds. sigmaaldrich.comwikipedia.org It is often used as a mobile phase in chromatographic techniques like HPLC. sigmaaldrich.com Formic acid can act as a formylating agent, a source of hydrogen in hydrogenations, or as an acid catalyst. rochester.edu
In combination, they create a unique reaction environment. For instance, in the synthesis of alkyl hydroperoxides, acetonitrile is used as the solvent for the oxidation of alkanes. sigmaaldrich.com The addition of formic acid can improve the extraction of certain compounds, such as dicarboxylic acylcarnitines, from biological samples when using acetonitrile. researchgate.net Furthermore, mixtures of acetonitrile and water, sometimes with formic acid as a catalyst, are effective solvent systems for reactions like the oxidation of thiols. researchgate.net
The choice of solvent is critical for catalyst performance and selectivity. Acetonitrile is a common solvent for electrocatalytic reactions involving molecular catalysts. lidsen.com For example, the electrocatalytic oxidation of formate (B1220265) has been studied extensively in acetonitrile. lidsen.comchemrxiv.org In these systems, the catalyst's stability and activity can be highly dependent on the solvent.
Mechanistic Investigations of Chemical Reactions in Formic Acid/Acetonitrile Mixtures
The use of acetonitrile as a solvent in conjunction with formic acid provides a unique medium for investigating complex chemical reaction mechanisms. Studies on the formic acid oxidation reaction on platinum (Pt) surfaces, for instance, have shown that the presence of acetonitrile enhances electrocatalytic activity. researchgate.net This enhancement is attributed to a dual role played by adsorbed acetonitrile species. Firstly, it acts as a "third body," physically hindering the formation of carbon monoxide (CO), a common catalyst poison. researchgate.net Secondly, it actively promotes the direct oxidation pathway of formic acid. researchgate.net This promoting effect is sensitive to the surface structure of the platinum catalyst. researchgate.net
On-line mass spectrometry measurements have confirmed a preference for the direct oxidation of formic acid to CO₂, which is almost complete below 0.3 V vs. RHE (Reversible Hydrogen Electrode) on a Pt(111) surface in the presence of acetonitrile. researchgate.net Chronoamperometric studies further validate the reduced rate of catalyst poisoning in the presence of acetonitrile. researchgate.net However, these studies also indicate a competition for active sites on the platinum surface between the formed CO and acetonitrile species. researchgate.net
Further mechanistic studies have explored the photoreduction of nitroarenes by formic acid in acetonitrile, highlighting the diverse applications of this solvent system. researchgate.net The unique properties of acetonitrile, including its ability to stabilize intermediates and influence reaction pathways, make it an invaluable tool for detailed mechanistic elucidation. researchgate.netresearchgate.net
Carbon Dioxide (CO₂) Reduction and Hydrogenation
Acetonitrile is a critical solvent for studying the thermodynamics and catalysis of converting CO₂ into formic acid (HCOOH), a promising hydrogen storage material and valuable chemical feedstock. osti.govvupas.eu
Thermodynamic Cycles for CO₂ Conversion to Formic Acid in Acetonitrile
Understanding the thermodynamics of CO₂ hydrogenation is essential for optimizing the conversion process. Thermodynamic cycles that delineate the standard Gibbs energy changes for the hydrogenation of CO₂ to formate and then to formic acid have been constructed for both water and acetonitrile. oup.com A crucial parameter in these cycles is the acidity constant (pKa) of formic acid in the chosen solvent. osti.gov
The pKa of formic acid in acetonitrile was experimentally determined for the first time to be 20.7 ± 0.2 at 25°C. osti.govoup.com This value, along with the standard Gibbs energy changes for the transfer of formic acid and formate from water to acetonitrile, allows for a comprehensive understanding of the solvent's effect on the reaction thermodynamics. osti.govosti.gov The pKa of formic acid in acetonitrile is estimated to be around 20.9, which is a key factor in determining the conditions under which selective CO₂ reduction can occur without competing reactions like H₂ evolution. pnas.org
The selection of the reaction solvent has a significant impact on the kinetics of the hydrogenation reaction. oup.com The sparse availability of experimental thermodynamic parameters in non-aqueous solvents like acetonitrile has historically made it difficult to analyze these impacts fully. oup.comosti.gov Establishing these thermodynamic values helps to overcome this challenge. oup.comosti.gov
| Thermodynamic Parameter | Value in Acetonitrile | Significance |
| pKa of Formic Acid | 20.7 ± 0.2 (experimental) osti.govoup.com | Defines the acidity and protonation state, crucial for reaction equilibrium. osti.govpnas.org |
| pKa of Formic Acid | ~20.9 (estimated) pnas.org | Used in thermodynamic models to predict selective CO₂ reduction conditions. pnas.org |
| Standard Potential for CO₂ to Formate | E° = -1.64 V (at pKa 29.1) pnas.org | Provides the thermodynamic potential required for the reduction reaction. pnas.org |
This table presents key thermodynamic data for formic acid in acetonitrile, which is fundamental for designing and understanding CO₂ reduction cycles.
Catalyst Design and Performance for Selective CO₂ Reduction
The rational design of catalysts for the selective reduction of CO₂ to formic acid in acetonitrile is guided by thermodynamic principles. pnas.org A key challenge is suppressing the competing hydrogen evolution reaction (HER). pnas.orgacs.org By mapping the reactivity of metal hydrides—a common intermediate in the formation of both H₂ and formate—against proton activity (pKa), a region for selective CO₂ reduction can be defined. pnas.org
This approach involves using thermodynamic diagrams to select catalysts with the appropriate "hydricity" (a measure of hydride donor ability) to operate in a zone where CO₂ reduction is favorable and H₂ evolution is suppressed. pnas.org For example, the platinum complex Pt(dmpe)₂₂ was identified using this method and subsequently validated as a highly selective electrocatalyst for converting CO₂ to formate with over 90% Faradaic efficiency at a low overpotential of less than 100 mV in acetonitrile. pnas.org
The performance of various catalysts is often evaluated based on their Faradaic efficiency (FE) and the current densities they can achieve. Catalysts supported on materials like carbon nanotubes have demonstrated high performance, achieving FEs up to 90% for formate at current densities greater than 200 mA·cm⁻². acs.org The choice of electrode metal is also crucial; platinum electrodes, for instance, can reduce CO₂ to oxalic acid in dry acetonitrile, but the yield of formic acid increases as the concentration of water in the mixture rises. researchgate.net
| Catalyst System | Key Performance Metric | Reaction Conditions |
| Pt(dmpe)₂₂ | >90% Faradaic Efficiency for Formate | Electrocatalysis in acetonitrile, <100 mV overpotential pnas.org |
| Sn-based Single-Atom Catalyst (SAC) | Low theoretical limiting potential (~ -0.25 V) | Theoretical (DFT) study for selective formic acid production chemrxiv.org |
| Metal-Organic Frame with Bi catalyst | ~90% Faradaic Efficiency for Formate | Current densities >200 mA·cm⁻² acs.org |
This table showcases examples of catalyst systems and their performance in the selective reduction of CO₂ to formic acid, highlighting the importance of catalyst design.
Formic Acid in Deep Eutectic Solvents Des and Analogous Systems
Formic Acid as a Hydrogen Bond Donor in DES Formation
Deep Eutectic Solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that, when combined in a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components. Formic acid, with its carboxylic acid group, readily acts as a potent hydrogen bond donor.
The formation of a DES involving formic acid is primarily driven by the strong hydrogen bonding interactions between the hydroxyl proton of the formic acid and the anion of the hydrogen bond acceptor, which is often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl). These interactions disrupt the crystal lattice of the individual components, leading to the formation of a liquid at a temperature much lower than their respective melting points. The stoichiometry of the HBD and HBA is a critical factor in the formation and stability of the DES. For instance, a DES can be formed by mixing formic acid with choline chloride, typically in a 1:2 molar ratio of ChCl to formic acid.
Comparative Studies of DES vs. Conventional Organic Solvents (including Acetonitrile)
The performance of formic acid-based DES has been extensively compared to conventional organic solvents, such as acetonitrile (B52724) (CH3CN), particularly in applications like extraction and catalysis.
One of the primary advantages of DES over traditional solvents is their lower volatility and flammability, which contributes to a safer working environment. Furthermore, the properties of DES can be fine-tuned by altering the HBD, HBA, or their molar ratio, offering a degree of designability not easily achieved with single-component organic solvents.
In the context of extraction, formic acid-based DES have demonstrated superior or comparable efficiency to acetonitrile in extracting bioactive compounds from natural sources. For example, a DES composed of choline chloride and formic acid was found to be highly effective in extracting flavonoids from Populus tremuloides, with the extraction efficiency being influenced by the water content of the DES.
| Solvent System | Application | Key Findings |
| Formic Acid-based DES | Extraction of Flavonoids | High extraction efficiency, tunable properties. |
| Acetonitrile | Extraction of Flavonoids | Often used as a standard, may have lower efficiency depending on conditions. |
| Formic Acid-based DES | Delignification of Biomass | Effective in removing lignin (B12514952), potential for biomass valorization. |
| Conventional Organic Solvents | Delignification of Biomass | Often require harsh conditions, may be less selective. |
Applications of Formic Acid-Based DES in Extraction and Separation
The unique properties of formic acid-based DES make them highly suitable for a variety of extraction and separation processes. Their ability to dissolve a wide range of compounds, including both polar and non-polar molecules, is a significant advantage.
One notable application is in the extraction of phenolic compounds from plant biomass. A study utilizing a DES made from choline chloride and formic acid reported high extraction yields of phenolic compounds from olive pomace. The DES was also shown to be recyclable, adding to its sustainability credentials.
Another important application is in the pretreatment of lignocellulosic biomass to separate lignin from cellulose (B213188) and hemicellulose. Formic acid-based DES have been shown to be effective in delignification, which is a crucial step in the production of biofuels and other value-added products from biomass. The efficiency of this process is dependent on factors such as temperature, time, and the composition of the DES.
Tunability of DES Properties through Component Ratios and Additives
A key feature of DES is the ability to tailor their physicochemical properties by adjusting the molar ratio of the hydrogen bond donor and acceptor, or by introducing additives like water. This tunability allows for the optimization of the solvent for specific applications.
The viscosity, polarity, and solvating power of a formic acid-based DES can be significantly altered by changing the molar ratio of formic acid to the hydrogen bond acceptor. For instance, increasing the proportion of formic acid can lead to a decrease in viscosity and an increase in the solvent's ability to dissolve certain compounds.
The addition of water to a formic acid-based DES can also have a profound impact on its properties. While a small amount of water can sometimes enhance the extraction efficiency of certain compounds by reducing the viscosity of the DES, excessive water content can disrupt the hydrogen bonding network and lead to the dissociation of the DES components. This allows for a controlled "switching" of the solvent's properties, which can be exploited in separation and recovery processes.
Emerging Research on Formic Acid Acetonitrile Systems: Analytical and Material Innovations
The binary system of formic acid (HCOOH) and acetonitrile (B52724) (CH₃CN) is a cornerstone in modern analytical chemistry, particularly as a mobile phase in liquid chromatography and mass spectrometry. rmreagents.comthermofisher.com Formic acid, typically added in small concentrations (around 0.1%), acts as a proton source, which can improve the ionization efficiency of analytes in techniques like electrospray ionization (ESI). This enhancement is crucial for achieving high sensitivity in the analysis of pharmaceuticals, metabolites, and environmental pollutants. rmreagents.com Beyond this established application, emerging research is exploring the unique chemical environment provided by formic acid-acetonitrile mixtures for novel applications in materials science and green chemistry.
Q & A
Basic: What are the standard methods for synthesizing and purifying formic acid in laboratory settings?
Formic acid is commonly synthesized via hydrolysis of methyl formate (HCOOCH₃) or catalytic hydrogenation of CO₂. For purification, vacuum distillation is employed to separate HCOOH from byproducts like acetic acid or methanol. Critical parameters include temperature control (<100°C to prevent decomposition) and use of inert atmospheres to avoid oxidation .
Basic: How do the physical and thermodynamic properties of formic acid influence its reactivity in organic solvents like acetonitrile?
Formic acid’s high acidity (pKa ~3.75) and hydrogen-bonding capacity enhance its role as a proton donor in CH3CN, a polar aprotic solvent. This combination facilitates acid-catalyzed reactions (e.g., esterification) but requires careful pH adjustment to avoid side reactions. Thermodynamic data, such as enthalpy of vaporization (ΔHvap = 22.4 kJ/mol), are critical for designing solvent removal steps in synthesis .
Basic: What analytical techniques are recommended for detecting formic acid and acetonitrile in complex matrices?
Liquid chromatography (LC) with UV detection (210 nm) or mass spectrometry (MS) is optimal. Mobile phases often include 0.1% formic acid in CH3CN/H₂O gradients to improve ionization efficiency and peak resolution. For example, GB 23200.39-2016 specifies LC-MS/MS with a C18 column and 0.1% HCOOH in CH3CN for trace analysis in food matrices .
Advanced: How can chromatographic conditions be optimized to resolve co-eluting peaks when analyzing formic acid derivatives?
- Column selection : Use C18 columns (e.g., Acclaim 120, 2.2 µm) for polar compounds.
- Gradient design : Start with 95% H2O/CH3CN + 0.1% HCOOH, then ramp to 28.5% B (36% CH3CN + 10% HCOOH) over 8 minutes to separate anthocyanins or similar analytes .
- Flow rate : Adjust based on column ID (e.g., 0.2 mL/min for 3.0 mm columns) to balance resolution and runtime .
Advanced: What methodological considerations are critical for formic acid-assisted proteomics workflows using MALDI-MS?
- Solvent system : Use 1% HCOOH in CH3CN for protein solubilization and matrix compatibility.
- Ion suppression : Minimize by desalting with C18 ZipTips after formic acid treatment.
- Peak broadening : Optimize laser intensity and matrix (e.g., α-cyano-4-hydroxycinnamic acid) to counteract formic acid’s interference in MALDI spectra .
Advanced: How should researchers address contradictions in dissociative excitation data for formic acid under electron impact?
Discrepancies in fragmentation patterns (e.g., CH3COOH vs. HCOOH) may arise from ion-source pressure or electron energy variations. Validate using ion-electron coincidence studies to correlate specific fragments with ionization pathways. Cross-reference data from NIST databases and controlled pressure experiments .
Advanced: What strategies improve reproducibility in formic acid-driven reaction kinetics studies?
- Control variables : Standardize CH3CN purity (>99.9%), HCOOH concentration (±0.05%), and temperature (±0.5°C).
- Statistical rigor : Use triplicate runs with ANOVA to assess variance. Preprocess data via numerical modeling (e.g., Arrhenius plots) to isolate kinetic parameters .
Advanced: How can researchers assess formic acid purity and quantify trace contaminants like sodium formate?
Employ ion chromatography with conductivity detection. Calibrate using standards (e.g., 97% HCOOH with ≤0.5% NaOH). For high-precision work, combine NMR (for structural confirmation) and ICP-MS (for metal ion detection) .
Advanced: What mechanistic insights explain formic acid’s role in acyl chloride synthesis?
Formic acid acts as a catalyst in thionyl chloride (SOCl₂)-mediated conversions of carboxylic acids to acyl chlorides. The mechanism involves protonation of the carbonyl oxygen, enhancing nucleophilic attack by Cl⁻. Monitor reaction progress via FTIR to track COOH → COCl peak shifts at ~1800 cm⁻¹ .
Advanced: How do environmental sampling protocols for formic acid in water differ from laboratory-grade analysis?
Field methods (e.g., HJ 914-2017) require solid-phase extraction (SPE) with C18 cartridges pre-conditioned with 0.1% HCOOH in CH3CN. In contrast, lab-based LC-MS/MS uses isotopically labeled internal standards (e.g., D₂-formic acid) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
